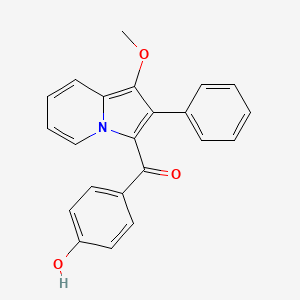![molecular formula C13H14N2 B14450443 1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole CAS No. 78430-92-9](/img/structure/B14450443.png)
1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylimidazole with 3-ethenylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Applications De Recherche Scientifique
1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound may also interact with biological receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-2-methyl-1H-imidazole: Similar structure but lacks the ethenyl group.
1-(3-Methylphenyl)-2-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole is unique due to the presence of the ethenyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall functionality in various applications.
Propriétés
Numéro CAS |
78430-92-9 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-[(3-ethenylphenyl)methyl]-2-methylimidazole |
InChI |
InChI=1S/C13H14N2/c1-3-12-5-4-6-13(9-12)10-15-8-7-14-11(15)2/h3-9H,1,10H2,2H3 |
Clé InChI |
UYNKWUTXSUANCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2=CC(=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


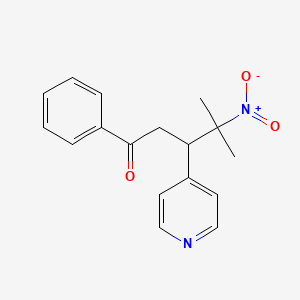
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

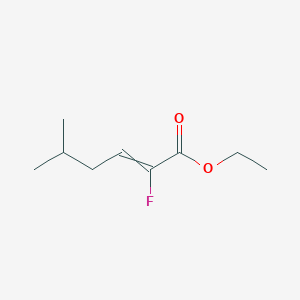


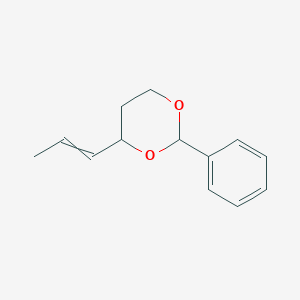
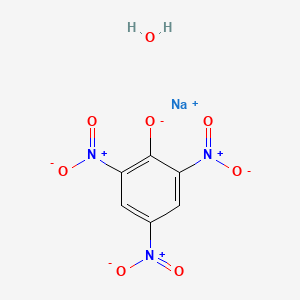
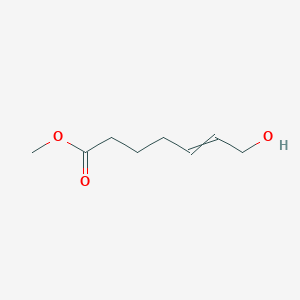
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)


![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
